Topological Polar Surface Area and Hydrogen Bond Donor Count: Computed Physicochemical Differentiation
5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione possesses a topological polar surface area (TPSA) of 96.3 Ų and four hydrogen bond donors, compared to 92.3 Ų and three H-bond donors for 5-amino-6-methyluracil (CAS 6270-46-8) [1]. The additional H-bond donor from the C-6 methylamino group increases TPSA by approximately 4.3% relative to 5-amino-6-methyluracil, a difference that influences passive membrane permeability predictions [1].
| Evidence Dimension | Computed topological polar surface area and hydrogen bond donor count |
|---|---|
| Target Compound Data | TPSA = 96.3 Ų; H-Bond Donors = 4 |
| Comparator Or Baseline | 5-Amino-6-methyluracil: TPSA ≈ 92.3 Ų; H-Bond Donors = 3 |
| Quantified Difference | Δ TPSA = +4.0 Ų (+4.3%); Δ H-Bond Donors = +1 |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
For procurement decisions involving drug discovery or probe development, the higher TPSA and additional H-bond donor indicate altered membrane permeability and solubility profiles compared to 5-amino-6-methyluracil, directly affecting ADME screening outcomes.
- [1] PubChem. Compound Summary for CID 15119792, 5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione; and Compound Summary for CID 102412, 5-Amino-6-methyluracil. National Center for Biotechnology Information, 2026. View Source
